
4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the triazole family. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been found to have potential use as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments is its high yield during synthesis. This compound is also relatively easy to purify through recrystallization. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One potential direction is the further study of its antimicrobial, antifungal, and anticancer properties. Another potential direction is the study of its potential use as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, the development of new synthesis methods for this compound could lead to its use in a wider range of scientific research applications.
Métodos De Síntesis
The synthesis of 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is achieved through a reaction between 4-bromobenzyl bromide and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in the presence of a solvent such as dimethylformamide. The yield of this reaction is typically high, and the resulting compound is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propiedades
IUPAC Name |
(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZHDOUMPPUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
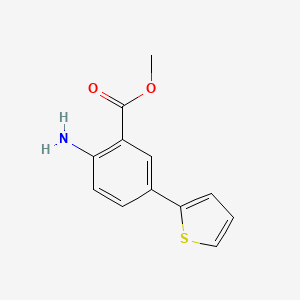

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)

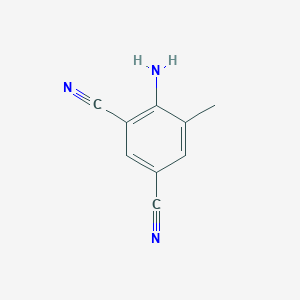
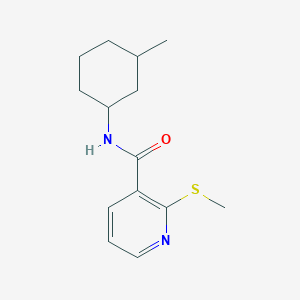
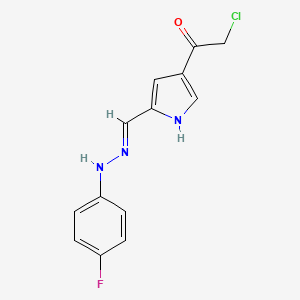
![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)
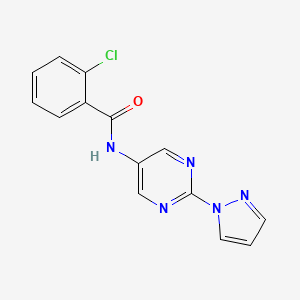

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)

